molecular formula C7H12N2OS B13069465 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol

Cat. No.: B13069465
M. Wt: 172.25 g/mol
InChI Key: YACPJFKZVHWZPZ-UHFFFAOYSA-N
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Description

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol is a thiazole derivative featuring a 4-methyl-substituted thiazole core. At position 5 of the thiazole ring, a methylaminomethyl group is attached, which connects to an ethanol moiety. While specific data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., thiamine derivatives, substituted thiazoles) highlight its relevance in medicinal and organic chemistry .

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethanol

InChI

InChI=1S/C7H12N2OS/c1-6-7(11-5-9-6)4-8-2-3-10/h5,8,10H,2-4H2,1H3

InChI Key

YACPJFKZVHWZPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.

Scientific Research Applications

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of various chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related thiazole derivatives:

Compound Name Thiazole Substituents Functional Groups Molecular Weight Reported Properties/Applications References
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol (Target) 4-methyl, (methylamino)methyl at C5 Ethanol, secondary amine 200.69 (estimated) Unknown; potential solubility in polar solvents due to hydroxyl and amine groups. -
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone 2-amino, 4-methyl, ethanone at C5 Ketone, primary amine 156.2 (C₆H₈N₂OS) Intermediate in synthesis; ketone enhances lipophilicity.
Thiamine chloride (Vitamin B₁) 4-methyl, pyrimidine-linked methyl group at C3 Ethanol, chloride, pyrimidine 337.27 Essential coenzyme in metabolism; water-soluble due to quaternary ammonium and hydroxyl groups.
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol 4-methyl, 4-chlorophenyl at C2, ethanol at C5 Ethanol, chlorophenyl 253.75 Increased lipophilicity from chlorophenyl; potential antimicrobial applications inferred from analogs.
N-(4-Substituted benzyl)-2-amino-4-aryl-1,3-thiazoles 4-aryl, 2-amino, substituted benzyl at N Aryl, benzyl, amine Varies (~280–350) Antioxidant activity reported; substituents (e.g., bromo, methoxy) modulate electronic properties.
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-... Triazole and thiadiazole hybrid Ester, hydrazone, triazole ~400–450 Complex heterocyclic systems; used in experimental phasing and drug discovery pipelines.

Key Structural and Functional Insights

Substituent Effects on Solubility: The target compound’s ethanol group enhances hydrophilicity compared to ketone-containing analogs (e.g., 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone). Thiamine’s pyrimidine and quaternary ammonium groups further increase water solubility . Chlorophenyl-substituted derivatives (e.g., 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol) exhibit higher lipophilicity, favoring membrane permeability .

Biological Activity: Thiamine’s role as a vitamin is well-documented, but the target compound lacks the pyrimidine moiety critical for coenzyme activity . Antioxidant properties are reported for secondary amine-bearing thiazoles (e.g., N-(4-substituted benzyl)-2-amino-4-aryl-1,3-thiazoles), suggesting the target’s amine-ethanol group may confer similar reactivity .

Synthetic Routes :

  • Thiazole derivatives are often synthesized via cyclization reactions (e.g., Hantzsch thiazole synthesis) or functional group modifications (e.g., NaBH₄ reduction of imines) . The target compound’s secondary amine could arise from reductive amination or nucleophilic substitution.

Toxicological Data: Limited toxicological information is available for most thiazole derivatives, including the target compound. notes that analogs like 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone lack thorough safety assessments .

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